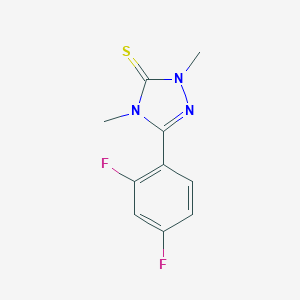
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are essential for the growth and survival of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- in lab experiments is its potent antifungal and antibacterial activities. It can be used as a positive control in assays to test the efficacy of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential cytotoxicity. It can cause cell death at high concentrations, which can interfere with the interpretation of results.
Future Directions
There are several future directions for the research on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl-. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases. It can be studied further for its antifungal and antibacterial activities and can be used as a lead compound for the development of new antimicrobial agents. Additionally, its neuroprotective effects can be explored further for the treatment of neurodegenerative diseases. Furthermore, its potential as a photosensitizer for photodynamic therapy can also be investigated. Overall, there is significant potential for the research on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to obtain the intermediate product. The intermediate product is then treated with thiosemicarbazide in ethanol to yield the final product.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antifungal and antibacterial activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
110623-35-3 |
|---|---|
Product Name |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- |
Molecular Formula |
C10H9F2N3S |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
InChI Key |
COGYAOKOKXLWSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Other CAS RN |
110623-35-3 |
synonyms |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



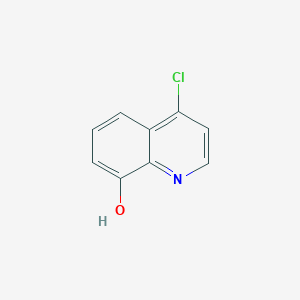
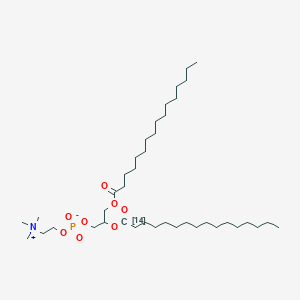
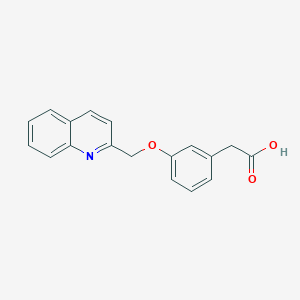
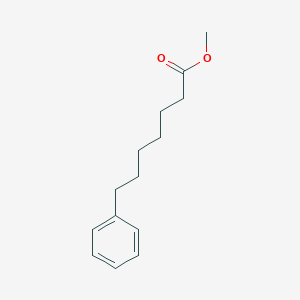


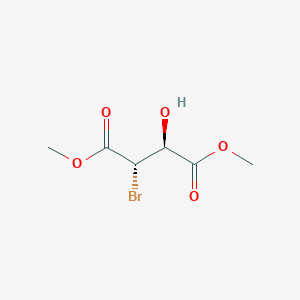

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
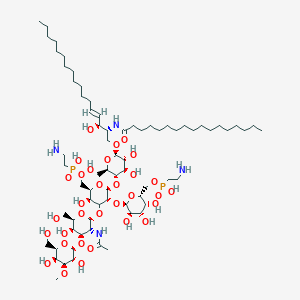

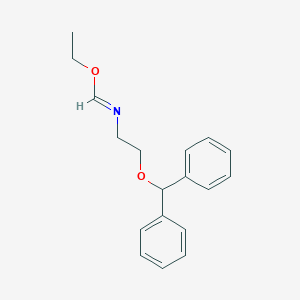

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)